2-(furan-2-yl)-1-(4-(p-tolyloxy)butyl)-1H-benzo[d]imidazole hydrochloride
Description
Properties
IUPAC Name |
2-(furan-2-yl)-1-[4-(4-methylphenoxy)butyl]benzimidazole;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O2.ClH/c1-17-10-12-18(13-11-17)25-15-5-4-14-24-20-8-3-2-7-19(20)23-22(24)21-9-6-16-26-21;/h2-3,6-13,16H,4-5,14-15H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMYSBXVEGQNXLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCCCN2C3=CC=CC=C3N=C2C4=CC=CO4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(furan-2-yl)-1-(4-(p-tolyloxy)butyl)-1H-benzo[d]imidazole hydrochloride typically involves multiple steps:
Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Attachment of the Furan Ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction using furan-2-carboxylic acid chloride.
Introduction of the p-Tolyloxybutyl Side Chain: This step involves the reaction of the benzimidazole intermediate with 4-(p-tolyloxy)butyl bromide in the presence of a base such as potassium carbonate.
Formation of the Hydrochloride Salt: The final compound is obtained by treating the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(furan-2-yl)-1-(4-(p-tolyloxy)butyl)-1H-benzo[d]imidazole hydrochloride can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The benzimidazole core can be reduced to form dihydrobenzimidazole derivatives.
Substitution: The p-tolyloxybutyl side chain can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydrobenzimidazole derivatives.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-(furan-2-yl)-1-(4-(p-tolyloxy)butyl)-1H-benzo[d]imidazole hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(furan-2-yl)-1-(4-(p-tolyloxy)butyl)-1H-benzo[d]imidazole hydrochloride depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The furan and benzimidazole moieties are known to interact with biological macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can lead to the inhibition of enzyme activity or the modulation of receptor signaling pathways.
Comparison with Similar Compounds
Table 1: Structural and Physical Comparison of Benzimidazole Derivatives
Key Observations:
- Thermal Stability : Thiophene-substituted derivatives (e.g., 3p) exhibit higher melting points (344–346°C) compared to furan analogs (285–287°C), likely due to stronger sulfur-mediated intermolecular interactions .
- Solubility : Hydrochloride and tosylate salts (e.g., target compound, DB772) offer improved aqueous solubility over free bases (e.g., 3o, 3p) .
- Lipophilicity : The 4-(p-tolyloxy)butyl chain in the target compound likely enhances lipophilicity compared to shorter alkyl or heteroaryl substituents (e.g., L2’s furanylmethyl group) .
Biological Activity
2-(furan-2-yl)-1-(4-(p-tolyloxy)butyl)-1H-benzo[d]imidazole hydrochloride is a synthetic compound that has garnered interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and relevant case studies.
- Molecular Formula : C22H23ClN2O2
- Molecular Weight : 382.9 g/mol
- CAS Number : 1215595-23-5
The biological activity of this compound may be attributed to its structural characteristics, particularly the benzimidazole and furan moieties. These structures are known to interact with various biological targets, including enzymes and receptors.
Potential Mechanisms:
- Enzyme Inhibition : The benzimidazole core is known for its ability to inhibit certain enzymes, which could lead to therapeutic effects in conditions like cancer and inflammation.
- Receptor Modulation : The compound may act as a modulator of GABA-A receptors, enhancing inhibitory neurotransmission and potentially providing neuroprotective effects.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, research on related benzimidazole derivatives showed promising results against various cancer cell lines, suggesting that this compound could also possess similar effects.
Antimicrobial Activity
Preliminary investigations suggest that this compound may exhibit antimicrobial properties. Compounds with a furan ring have been reported to show activity against various bacterial strains, which indicates a potential for developing new antimicrobial agents.
Study 1: Antitumor Activity
In a study examining the antitumor effects of benzimidazole derivatives, this compound was tested against several cancer cell lines. The results indicated that the compound inhibited cell proliferation significantly compared to control groups.
Study 2: Neuroprotective Effects
Another research focused on the neuroprotective potential of benzimidazole derivatives on GABA-A receptor modulation. The findings suggested that this compound could enhance GABAergic transmission, which is crucial for protecting neurons from excitotoxicity.
Q & A
Q. What are the optimized synthetic routes for this compound, and how do reaction conditions (e.g., catalysts, solvents) influence yield?
Methodological Answer: The compound can be synthesized via a one-pot condensation of o-phenylenediamine derivatives with furan-2-carbaldehyde and 4-(p-tolyloxy)butyl bromide. Key parameters include:
- Catalyst selection : Nano SiO₂ (as in ) enhances reaction efficiency by reducing side reactions (e.g., over-oxidation) and improving regioselectivity.
- Solvent systems : Polar aprotic solvents (e.g., DMF or DMSO) favor imidazole ring closure, while protic solvents (e.g., ethanol) may reduce yields due to competitive hydrolysis .
- Temperature : Reactions typically proceed at 80–100°C for 12–24 hours. Elevated temperatures (>120°C) risk decomposition of the furan moiety .
Table 1 : Comparative yields under varying conditions
| Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| None | EtOH | 80 | 52 | |
| SiO₂ | DMF | 100 | 78 |
Q. How is structural characterization performed, and what spectroscopic techniques are critical?
Methodological Answer: A multi-technique approach ensures accuracy:
- 1H/13C NMR : Assign signals for the benzimidazole core (δ 7.2–8.1 ppm for aromatic protons) and the 4-(p-tolyloxy)butyl chain (δ 1.6–4.2 ppm for aliphatic protons). The furan-2-yl group shows distinct doublets at δ 6.3–7.4 ppm .
- Mass spectrometry (ESI-MS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 407.2) and fragmentation patterns to verify substituent connectivity .
- Elemental analysis : Validate purity by matching experimental C/H/N/O percentages with theoretical values (e.g., C: 65.8%, H: 5.5%, N: 6.8%) .
Advanced Research Questions
Q. How can conformational flexibility in the 4-(p-tolyloxy)butyl chain lead to spectral contradictions, and what strategies resolve them?
Methodological Answer: The butyl chain’s rotational freedom causes signal splitting in NMR (e.g., overlapping aliphatic proton peaks). Solutions include:
- Variable-temperature NMR : Cooling to –40°C slows rotation, simplifying splitting patterns .
- DFT calculations : Predict stable conformers and simulate spectra using software like Gaussian or ORCA to cross-validate experimental data .
- 2D NMR (COSY, NOESY) : Identify through-space interactions between the benzimidazole core and the p-tolyl group to map spatial arrangements .
Q. What structure-activity relationships (SAR) govern its antimicrobial activity, and how do substitutions modulate efficacy?
Methodological Answer: SAR studies on analogous benzimidazoles (e.g., halogenated or alkylated derivatives) reveal:
- Furan vs. thiophene substituents : Furan enhances activity against Gram-positive bacteria (e.g., S. aureus, MIC 8 µg/mL) due to improved membrane penetration .
- Butyl chain length : Longer chains (e.g., C4 vs. C2) increase lipophilicity, improving biofilm disruption but reducing solubility .
- p-Tolyloxy group : Electron-donating groups (e.g., –OCH₃) at the para position boost binding to bacterial topoisomerase IV .
Table 2 : Antimicrobial activity of benzimidazole analogs
| Substituent | MIC (µg/mL) vs. S. aureus | Reference |
|---|---|---|
| Furan-2-yl | 8 | |
| Thiophen-2-yl | 16 | |
| 4-Chlorophenyl | 32 |
Q. What computational methods predict binding modes with biological targets (e.g., kinases, GPCRs)?
Methodological Answer:
- Molecular docking (AutoDock Vina, Glide) : Dock the compound into ATP-binding pockets (e.g., EGFR kinase) using the furan oxygen as a hydrogen-bond acceptor. Adjust protonation states to account for the hydrochloride salt .
- MD simulations (GROMACS) : Run 100-ns trajectories to assess stability of the benzimidazole-target complex. Monitor RMSD (<2.0 Å indicates stable binding) .
- Free-energy calculations (MM/PBSA) : Quantify binding affinity (ΔG) contributions from van der Waals interactions and solvation effects .
Data Contradiction Analysis
Q. How to address discrepancies in reported biological activities across studies?
Methodological Answer: Discrepancies often arise from:
- Assay variability : Standardize protocols (e.g., CLSI guidelines for MIC assays) to minimize inter-lab differences .
- Salt vs. free base : The hydrochloride salt may alter solubility (e.g., 3.33 mg/mL in water vs. 0.5 mg/mL for free base), affecting bioavailability .
- Impurity profiles : Use HPLC (≥95% purity, C18 column, acetonitrile/water gradient) to rule out side-products (e.g., unreacted o-phenylenediamine) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
